![molecular formula C7H5BrO3 B2694416 2-Bromo-3,4-dihydroxybenzaldehyde CAS No. 4815-97-8](/img/structure/B2694416.png)
2-Bromo-3,4-dihydroxybenzaldehyde
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Overview
Description
“2-Bromo-3,4-dihydroxybenzaldehyde” is a chemical compound with the molecular formula C7H5BrO3 . It is a derivative of benzaldehyde, which is a type of phenolic aldehyde .
Synthesis Analysis
The synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases can be achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) .Molecular Structure Analysis
The molecular structure of “2-Bromo-3,4-dihydroxybenzaldehyde” consists of a benzene ring substituted with two hydroxyl groups, one bromine atom, and one aldehyde group .Chemical Reactions Analysis
2,4-Dihydroxybenzaldehyde undergoes regioselective mono-benzylation reaction under extremely mild basic conditions. It also undergoes condensation reaction with isonicotinic acid hydrazide in methanol to yield 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone, a new fluorescent reagent .Scientific Research Applications
Anti-Allergic Effects
Light-Emitting Electrochemical Cells (LECs)
BDB serves as a reactant for synthesizing copolymers containing poly(p-phenylenevinylene) chromophores. These copolymers find application in LECs, which are promising for next-generation displays and lighting technologies .
Anti-Cancer Potential
BDB derivatives, including 5-bromo-3-(ethoxymethyl)-1,2-benzenediol, exhibit anti-cancer activity against human colon cancer cells. Further research is needed to explore their mechanisms of action .
Diabetic Retinal Stabilization
In diabetic retinopathy, BDB stabilizes endothelial cell tight junctions by inhibiting NF-κB phosphorylation. It also protects retinal ganglion cells against apoptotic cell death induced by high glucose, maintaining retinal structure and restoring neurovascular function .
Anti-Inflammatory Properties
BDB shows anti-inflammatory effects in atopic dermatitis mouse models and inhibits UVB-induced oxidative stress in rat vibrissa hair follicles and dermal papilla cells (DPCs). Its potential role in regulating hair growth warrants further investigation .
Other Applications
While the above applications are well-documented, BDB’s diverse bioactivities suggest potential in other areas, such as diabetes management and inflammation control .
Mechanism of Action
While the exact mechanism of action for “2-Bromo-3,4-dihydroxybenzaldehyde” is not clear, similar compounds like “5-Bromo-3,4-dihydroxybenzaldehyde” have been found to modulate anagen signaling by activating Wnt/β-catenin and autophagy pathways and inhibiting the TGF-β pathway in Dermal Papilla Cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-3,4-dihydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOCITAVBWSYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Br)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4-dihydroxybenzaldehyde | |
CAS RN |
4815-97-8 |
Source
|
Record name | 2-bromo-3,4-dihydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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